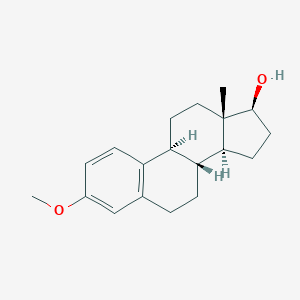

Éther méthylique de l'estradiol

Vue d'ensemble

Description

L'éther méthylique d'œstradiol, également connu sous le nom d'éther méthylique de 17β-œstradiol, est un dérivé synthétique de l'œstradiol, une hormone œstrogène naturelle. Ce composé est caractérisé par la présence d'un groupe éther méthylique en position 3 de la molécule d'œstradiol. L'éther méthylique d'œstradiol a été étudié pour ses activités biologiques potentielles et son rôle d'inhibiteur sélectif de certains canaux ioniques.

Applications De Recherche Scientifique

Il s'agit d'un inhibiteur puissant et sous-type spécifique du canal cationique lysosomial TRPML1 . Ce composé s'est avéré prometteur comme outil pour étudier le rôle de TRPML1 dans divers processus physiologiques et maladies, notamment les maladies neurodégénératives, le cancer et les maladies cardiovasculaires . De plus, l'éther méthylique d'œstradiol et ses analogues ont été étudiés pour leur utilisation potentielle en thérapie contre le cancer, en particulier pour inhiber la migration et l'invasion des cellules cancéreuses du sein triple négatif .

Mécanisme d'action

Le mécanisme d'action de l'éther méthylique d'œstradiol implique son inhibition sélective du canal ionique TRPML1 . Cette inhibition affecte les caractéristiques clés de la fonction TRPML1, notamment l'induction de l'autophagie et la translocation du facteur de transcription EB (TFEB) . En modulant ces voies, l'éther méthylique d'œstradiol peut influencer divers processus cellulaires et fournir potentiellement des avantages thérapeutiques dans les maladies associées à un dysfonctionnement de TRPML1.

Mécanisme D'action

Target of Action

Estradiol 3-methyl ether, also known as 17β-estradiol methyl ether (EDME), is a synthetic estrogen that primarily targets the estrogen receptors . These receptors are involved in various physiological processes, including the regulation of the reproductive system and secondary sexual characteristics .

Mode of Action

EDME acts as an antagonist of the cation channel TRPML1 . It binds to and activates the estrogen receptor, similar to other forms of estradiol . Edme and its analogs have been identified to have reduced activity at the estrogen receptor .

Biochemical Pathways

The primary biochemical pathway affected by EDME is the TRPML1 pathway . TRPML1 is a lysosomal cation channel involved in various physiological processes and diseases . EDME selectively affects key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation .

Pharmacokinetics

As a prodrug of estradiol, EDME is partially protected from first-pass metabolism in the liver and intestines with oral administration . This results in improved oral potency compared to estradiol . The esterification of estradiol, such as in the case of EDME, improves the administration or sustains the release of the drug .

Result of Action

The action of EDME results in the attenuation of autophagy, cell migration, and invasion . It acts as an inhibitor of triple-negative breast cancer cell migration and invasion . Moreover, it has been reported to possess improved oral activity relative to estradiol .

Analyse Biochimique

Biochemical Properties

Estradiol 3-Methyl Ether interacts with the cation channel TRPML1, a lysosomal cation channel of the transient receptor potential (TRP) superfamily . TRPML1 is permeable for various cations and is involved in a number of physiological processes and human diseases . The interaction of Estradiol 3-Methyl Ether with TRPML1 leads to the selective inhibition of this ion channel .

Cellular Effects

Estradiol 3-Methyl Ether has been shown to affect key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation . In addition, it acts as an inhibitor of triple-negative breast cancer cell migration and invasion .

Molecular Mechanism

The molecular mechanism of Estradiol 3-Methyl Ether involves its action as a highly potent and isoform-selective antagonist of TRPML1 . It exerts its effects at the molecular level through direct and selective inhibition of TRPML1, independent of estrogen receptors . This leads to the attenuation of autophagy, cell migration, and invasion .

Méthodes De Préparation

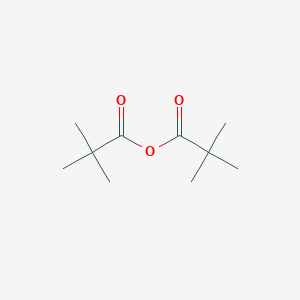

Voies de synthèse et conditions réactionnelles : La synthèse de l'éther méthylique d'œstradiol peut être réalisée par différentes voies de synthèse. Une méthode optimisée implique la synthèse totale énantiosélective utilisant une réaction en cascade de réaction de Michael médiée par l'éther silylé de diphenylprolinol de nitroalcane et réaction aldolique intramoléculaire. Cette méthode permet d'obtenir des dérivés de bicyclo[4.3.0]nonane avec une excellente énantiosélectivité . La synthèse totale peut être réalisée en 12 pots avec 10 purifications utilisant du gel de silice, ce qui donne un rendement global de 6,8 %. Une optimisation supplémentaire permet la synthèse en utilisant cinq récipients réactionnels avec quatre purifications, ce qui permet d'obtenir un rendement total de 15 % .

Méthodes de production industrielle : Les méthodes de production industrielle de l'éther méthylique d'œstradiol impliquent généralement des procédés de synthèse en plusieurs étapes qui comprennent des réactions clés telles que l'oxydation, l'hydrogénation, la formation de chlorure d'acide, la réaction de Friedel-Crafts, la déprotection et la réduction . Ces méthodes sont conçues pour maximiser le rendement et la pureté tout en minimisant le nombre d'étapes de purification nécessaires.

Analyse Des Réactions Chimiques

Types de réactions : L'éther méthylique d'œstradiol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l'éther méthylique d'œstradiol comprennent LiBHEt3, DIBAL et d'autres agents réducteurs . Les agents oxydants tels que NaIO4 et KMnO4 sont également utilisés dans le processus de synthèse .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'éther méthylique d'œstradiol, qui peuvent être modifiés davantage pour améliorer leur activité biologique et leur sélectivité .

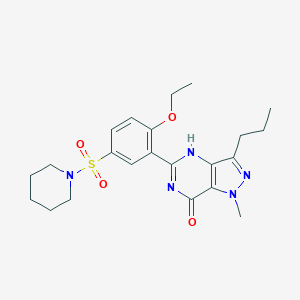

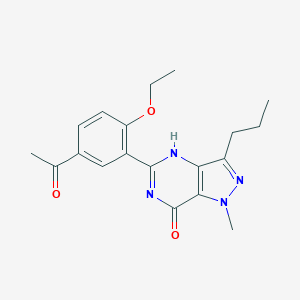

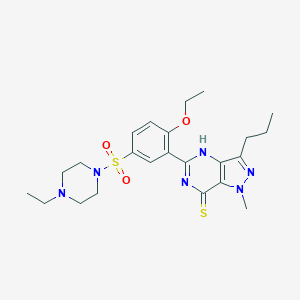

Comparaison Avec Des Composés Similaires

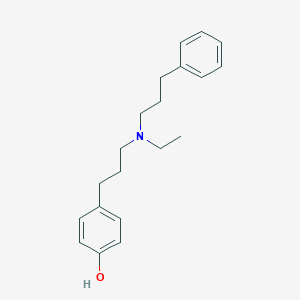

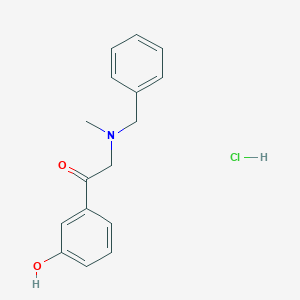

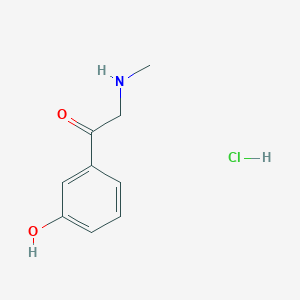

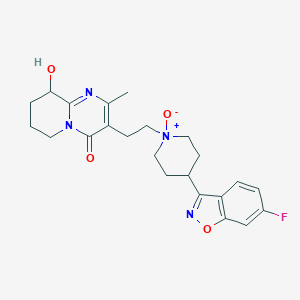

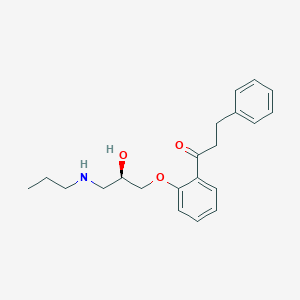

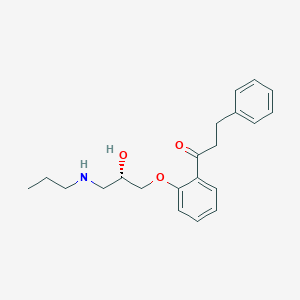

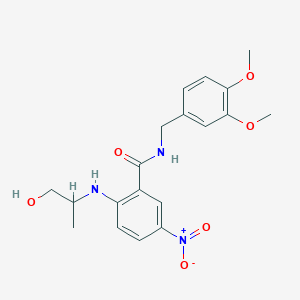

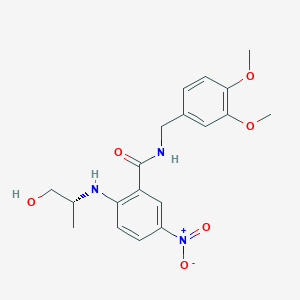

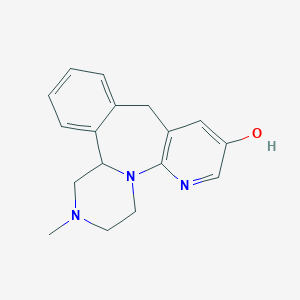

L'éther méthylique d'œstradiol peut être comparé à d'autres composés similaires, tels que l'œstradiol, l'œstrone et l'œstriol. Ces composés partagent une structure de base similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques. L'éther méthylique d'œstradiol est unique par son inhibition sélective de TRPML1, ce qui le distingue des autres composés œstrogéniques . D'autres composés similaires incluent PRU-10 et PRU-12, qui sont des analogues de l'éther méthylique d'œstradiol avec une activité réduite au niveau du récepteur des œstrogènes .

Conclusion

L'éther méthylique d'œstradiol est un dérivé synthétique de l'œstradiol qui a un potentiel important en recherche scientifique et en applications thérapeutiques. Sa capacité unique à inhiber sélectivement le canal ionique TRPML1 en fait un outil précieux pour étudier divers processus physiologiques et maladies. La synthèse, les réactions chimiques et les applications du composé mettent en évidence son importance dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-GFEQUFNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313230 | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-77-4, 94535-16-7 | |

| Record name | Estradiol 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.